1-Cyclobutylpiperidin-4-one
Overview
Description
1-Cyclobutylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C9H15NO It features a piperidine ring substituted with a cyclobutyl group at the nitrogen atom and a ketone functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpiperidin-4-one can be synthesized through a multi-step process involving the reaction of 4-hydroxypiperidine with cyclobutanone. The reaction typically occurs in the presence of a solvent such as 1,2-dichloroethane and a reducing agent like sodium triacetoxyborohydride. The process involves stirring the reactants at controlled temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
1-Cyclobutylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclobutylpiperidin-4-one involves its interaction with specific molecular targets. The compound may act on various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Piperidin-4-one: A simpler analog without the cyclobutyl group.
N-Cyclobutyl-4-hydroxypiperidine: A hydroxylated derivative with similar structural features.
Dihydroquinolinone Derivatives: Compounds with similar pharmacological properties but different core structures.
Uniqueness: 1-Cyclobutylpiperidin-4-one is unique due to the presence of both the cyclobutyl group and the ketone functional group, which confer distinct chemical and biological properties. Its structural features make it a valuable scaffold for the development of new therapeutic agents and synthetic intermediates.
Properties
IUPAC Name |
1-cyclobutylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVXODXTJNWKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627258 | |
Record name | 1-Cyclobutylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359880-05-0 | |
Record name | 1-Cyclobutylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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